Fluazifop

Catalog No.
S598549
CAS No.
69335-91-7
M.F
C15H12F3NO4
M. Wt
327.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluazifop

CAS Number

69335-91-7

Product Name

Fluazifop

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoic acid

Molecular Formula

C15H12F3NO4

Molecular Weight

327.25 g/mol

InChI

InChI=1S/C15H12F3NO4/c1-9(14(20)21)22-11-3-5-12(6-4-11)23-13-7-2-10(8-19-13)15(16,17)18/h2-9H,1H3,(H,20,21)

InChI Key

YUVKUEAFAVKILW-UHFFFAOYSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Synonyms

Fluazifop; 2-[4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic Acid

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F

Mode of Action

Fluazifop's herbicidal activity is attributed to its ability to inhibit Acetyl-CoA Carboxylase (ACCase), a key enzyme in the fatty acid biosynthesis pathway of grasses []. This inhibition disrupts the production of essential fatty acids, ultimately leading to the death of the targeted weed. Research efforts have focused on understanding the specific binding mechanism of fluazifop to ACCase and identifying potential resistance mechanisms in weeds [].

Environmental Fate and Impact

Studies have investigated the behavior of fluazifop in the environment, including its degradation in soil and water []. These studies are crucial for assessing the potential environmental impact of fluazifop use and developing strategies for its safe and sustainable application. Additionally, research has explored the effects of fluazifop on soil microbial communities, with some studies suggesting potential disruption at high application rates [].

Non-Target Effects

Fluazifop is generally considered selective towards broadleaf plants, but research has examined its potential effects on non-target species, including native wildflowers []. These studies aim to understand the potential ecological risks associated with fluazifop use and inform the development of management practices that minimize harm to non-target plants.

Fluazifop exists in two forms:

  • Fluazifop-P (R isomer): This is the active ingredient, with the (2R) configuration at its chiral center [].
  • Fluazifop-P-butyl (ester): This is the more commonly used form, sold under brand names like Fusilade DX [].

Fluazifop's origin lies in synthetic chemistry, developed for its herbicidal properties. Its significance lies in its ability to target specific weeds without harming desired broadleaf crops, contributing to improved crop yield and quality [].


Molecular Structure Analysis

Fluazifop's structure features key functional groups:

  • 2-phenoxyphenoxy moiety: This aromatic ring system provides a foundation for the molecule [].
  • Propanoic acid group: This carboxylic acid group contributes to the solubility and herbicidal activity [].
  • Pyridyloxy group: This group, containing a nitrogen atom linked to a pyridine ring with a trifluoromethyl substituent, is crucial for the selective herbicidal action [].

The chirality at the 2nd carbon position (R configuration in Fluazifop-P) plays a role in its biological activity [].


Chemical Reactions Analysis

Synthesis

Mode of Action

Fluazifop-P-butyl is converted to Fluazifop-P in the plant. Fluazifop-P acts by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible plants []. ACCase plays a vital role in fatty acid synthesis. By inhibiting ACCase, Fluazifop-P disrupts the plant's ability to produce essential cell membrane components, ultimately leading to weed death.

Decomposition

Fluazifop-P degrades in the environment primarily through microbial activity and hydrolysis. It has a short half-life in soil, typically around one to two weeks.


Physical And Chemical Properties Analysis

  • Fluazifop-P (free acid):
    • Melting point: Not readily available
    • Boiling point: Not readily available
    • Solubility: Slightly soluble in water []
  • Fluazifop-P-butyl:
    • Melting point: -13.5 °C []
    • Boiling point: Not readily available
    • Solubility: Soluble in organic solvents like acetone []
, most notably hydrolysis, where it breaks down into its active form, fluazifop-P acid, upon exposure to moisture in soil or water. This reaction is accelerated by higher temperatures and pH levels. The compound is relatively stable under normal conditions but can react vigorously with strong oxidizing agents .

The synthesis of fluazifop involves nucleophilic substitution reactions between hydroquinone derivatives and 2-chloro-5-trifluoromethyl pyridine, along with the butyl ester of 2-bromopropionic acid. The process can be performed in various sequences, allowing flexibility in its production methods .

Fluazifop exhibits selective herbicidal activity primarily against grasses while being largely ineffective on broadleaf plants and other organisms, including mammals. This selectivity arises from its specific targeting of the plastid isoform of ACCase found predominantly in grasses. Upon application, fluazifop is absorbed through leaf surfaces and metabolized within the plant to its active acid form, leading to disruption in lipid biosynthesis and ultimately cell membrane failure .

Studies have shown that fluazifop-P butyl affects soil microbial communities and can alter enzyme activities in soil ecosystems, indicating its broader ecological implications beyond just weed control .

The synthesis of fluazifop-P butyl typically involves the following steps:

  • Formation of Ethers: Hydroquinone is reacted with 2-chloro-5-trifluoromethyl pyridine.
  • Nucleophilic Substitution: The resulting ether reacts with the butyl ester of 2-bromopropionic acid.
  • Chiral Resolution: The final product can be resolved into its single enantiomer form for enhanced efficacy and safety .

This method allows for the production of both racemic mixtures and pure enantiomers, with the latter being more effective in herbicidal applications.

Fluazifop is widely used in agriculture as a post-emergence selective herbicide for controlling grassy weeds in various crops such as soybeans, corn, and other cereals. Its effectiveness against specific weed species makes it a valuable tool for farmers aiming to protect their crops without harming broadleaf plants . Additionally, it is utilized in turf management and ornamental horticulture due to its targeted action.

Research has indicated that fluazifop interacts with various soil microorganisms and can affect their community structure and function. For instance, studies have shown that its application can reduce microbial richness and alter enzyme activities critical for soil health . Furthermore, investigations into its environmental behavior reveal that fluazifop-P butyl degrades primarily through hydrolysis and microbial metabolism rather than photolysis, which influences its persistence in agricultural settings .

Fluazifop shares structural similarities with several other herbicides within the aryloxyphenoxypropionate class. Notable similar compounds include:

  • Haloxyfop: Another selective herbicide targeting grasses but differing in chemical structure.
  • Chlorazifop: An analogue that replaces certain functional groups for enhanced activity.
  • Diclofop: An earlier herbicide that laid the groundwork for the development of fluazifop.

Comparison Table

CompoundChemical StructureSelectivityYear Introduced
FluazifopAryloxyphenoxypropionateGrasses1981
HaloxyfopAryloxyphenoxypropionateGrasses1980
ChlorazifopAryloxyphenoxypropionateGrasses1977
DiclofopAryloxyphenoxypropionateGrasses1973

Fluazifop's uniqueness lies in its specific mode of action targeting ACCase, which is crucial for fatty acid synthesis only in certain plant species, making it an effective choice for managing grassy weeds without affecting broadleaf crops .

XLogP3

2.9

LogP

3.18 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 197 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 194 of 197 companies with hazard statement code(s):;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (99.48%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.41%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Herbicides

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

69335-91-7

Wikipedia

Fluazifop

Use Classification

Agrochemicals -> Herbicides
Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

Explore Compound Types